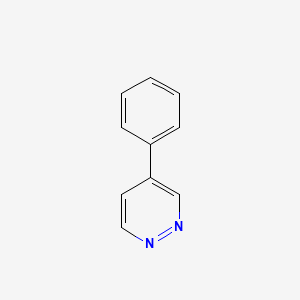

4-Phenylpyridazine

Description

The exact mass of the compound 4-Phenylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPDRJDYVPYUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423296 | |

| Record name | 4-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92184-43-5 | |

| Record name | 4-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to 4-Phenylpyridazine Derivatives: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its diverse pharmacological activities and unique electronic properties. This guide provides a comprehensive overview of the core synthetic strategies for accessing 4-phenylpyridazine derivatives. It delves into the mechanistic underpinnings of key reactions, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols for the synthesis of these valuable compounds. The content is structured to empower researchers with the knowledge to not only replicate existing methods but also to rationally design and execute novel synthetic routes.

Introduction: The Significance of the 4-Phenylpyridazine Core

Pyridazine-based frameworks are integral to a wide array of biologically active molecules, demonstrating activities such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a phenyl group at the 4-position of the pyridazine ring significantly influences the molecule's steric and electronic properties, often enhancing its biological efficacy and tuning its photophysical characteristics. This has led to their investigation in various therapeutic areas, including as anti-hypertensive and anti-depressant agents.[1] Consequently, the development of efficient and versatile synthetic methods to access 4-phenylpyridazine derivatives is of paramount importance for advancing drug discovery and materials science.

Key Synthetic Strategies for 4-Phenylpyridazine Construction

The synthesis of 4-phenylpyridazines can be broadly categorized into two main approaches: construction of the pyridazine ring with the phenyl substituent already in place, and functionalization of a pre-existing pyridazine core. This guide will focus on the latter, as it often provides a more modular and flexible approach to a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and they are particularly well-suited for the arylation of heterocyclic systems. The Suzuki-Miyaura and Stille couplings are the most prominent methods for the synthesis of 4-phenylpyridazines.

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[3][4] For the synthesis of 4-phenylpyridazines, this typically involves the coupling of a 4-halopyridazine with phenylboronic acid or its derivatives.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Phenyl-6-(thiophen-2-yl)pyridazine [4]

This protocol describes the synthesis of a π-conjugated pyridazine derivative via a Suzuki-Miyaura coupling.

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine

-

Phenylboronic acid

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

2 M Aqueous Sodium Carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Nitrogen gas

-

Chloroform

-

Saturated Sodium Chloride solution

Procedure:

-

In a round-bottom flask, combine 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), phenylboronic acid (0.6 mmol), DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).

-

Add Pd(PPh₃)₄ (5 mol %) to the mixture.

-

Purge the flask with nitrogen and heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.

-

After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

-

Wash the combined organic layers with a saturated solution of NaCl (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-6-(thiophen-2-yl)pyridazine.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.[4]

-

Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step by activating the boronic acid.[5]

-

Solvent System: The mixture of DME, ethanol, and water provides a suitable medium for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[5]

Troubleshooting:

-

Low Yield: Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions. Catalyst deactivation is a common issue.[5]

-

Homocoupling of Boronic Acid: The formation of biphenyl is a common side reaction. This can be minimized by using a slight excess of the halide and ensuring a truly inert atmosphere.[5]

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[6][7] While the toxicity of organotin reagents is a significant drawback, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in specific synthetic contexts.[8]

Mechanism: The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[6]

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling [9]

Materials:

-

Aryl halide (e.g., 4-chloropyridazine)

-

Organostannane (e.g., phenyltributyltin)

-

Dry Dimethylformamide (DMF)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Nitrogen gas

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aryl halide (1.0 equiv) in dry DMF, add the organostannane (2.0 equiv).

-

Degas the mixture with a stream of nitrogen for 10 minutes.

-

Add PdCl₂(PPh₃)₂ (0.05 equiv) to the mixture and degas for an additional 5 minutes.

-

Stir the reaction mixture at 80 °C for 8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with EtOAc.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]

-

Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction.

-

Toxicity: A major drawback of the Stille reaction is the high toxicity of the organotin reagents.[6] Proper handling and disposal procedures are essential.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[11][12] This approach involves the direct coupling of a C-H bond of the pyridazine ring with an aryl halide or its equivalent.

Mechanism: The mechanism of C-H arylation can be complex and varied, often involving a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle.[13]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridazine Fused 1,2,4-Triazoles [11]

While this protocol is for a related fused system, the principles are applicable to the direct arylation of pyridazines.

Materials:

-

Pyridazine derivative

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

Dimethylacetamide (DMA)

-

Nitrogen gas

Procedure:

-

In a reaction vessel, combine the pyridazine derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), and KOAc (2.0 equiv) in DMA.

-

Purge the vessel with nitrogen and heat the reaction at a specified temperature (e.g., 110-130 °C).[14]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common and effective catalyst for C-H activation reactions.[13]

-

Base: KOAc acts as a base to facilitate the C-H bond cleavage.

-

Solvent: High-boiling polar aprotic solvents like DMA are often required to achieve the necessary reaction temperatures.

[4+2] Cycloaddition Reactions: Building the Pyridazine Ring

An alternative strategy involves the construction of the pyridazine ring itself through a [4+2] cycloaddition (Diels-Alder) reaction.[15][16] This approach can be highly regioselective and allows for the introduction of various substituents.[15]

Mechanism: The reaction typically involves the cycloaddition of a 1,2,4,5-tetrazine with an alkyne, followed by the elimination of dinitrogen to form the aromatic pyridazine ring.

Figure 3: Synthesis of pyridazines via [4+2] cycloaddition of tetrazines and alkynes.

Experimental Protocol: Intramolecular [4+2] Cycloaddition [16][17]

This protocol describes a thermally induced intramolecular Diels-Alder reaction of a pyridazinecarbonitrile with an alkyne side chain.

Materials:

-

3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrile

-

Bromobenzene or 1,2,4-trichlorobenzene

-

Argon atmosphere

Procedure:

-

A solution of the starting pyridazinecarbonitrile in a high-boiling solvent (e.g., bromobenzene) is heated to a high temperature (e.g., 150 °C) under an inert atmosphere (Argon).[16]

-

The reaction is monitored over an extended period (e.g., 96 hours).[16]

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the fused benzonitrile product.[16]

Causality Behind Experimental Choices:

-

High Temperature: Thermal energy is required to overcome the activation barrier for the cycloaddition and subsequent retro-Diels-Alder reaction.

-

Inert Atmosphere: Prevents potential side reactions and degradation of the starting material and product at high temperatures.

-

High-Boiling Solvent: Allows for the reaction to be conducted at the necessary high temperatures.

Data Summary and Comparison

| Synthetic Method | Key Reagents | Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Aryl halide, Phenylboronic acid, Base | Palladium complex | High yields, functional group tolerance, commercially available reagents[3][4] | Potential for boronic acid homocoupling[5] |

| Stille Coupling | Aryl halide, Organostannane | Palladium complex | High functional group tolerance[8] | Toxicity of tin reagents, purification challenges[6][7] |

| Direct C-H Arylation | Aryl halide, Base | Palladium complex | Atom-economical, avoids pre-functionalization[11][12] | Can require harsh conditions, regioselectivity can be an issue[14] |

| [4+2] Cycloaddition | Tetrazine, Alkyne | None (thermal) | High regioselectivity, builds the core ring structure[15][16] | Can require high temperatures and long reaction times[16] |

Conclusion and Future Outlook

The synthesis of 4-phenylpyridazine derivatives is a mature field with a variety of robust and versatile methods at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most widely employed and reliable strategies. However, the increasing importance of atom economy and green chemistry principles is driving the development of more sustainable methods like direct C-H arylation. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel pyridazine-based compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research.

References

- Benchchem. (n.d.). Synthesis of 3-amino-4-methyl-6-phenylpyridazine.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones.

- PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- Wikipedia. (n.d.). Stille reaction.

- PMC - PubMed Central - NIH. (n.d.). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts.

- ResearchGate. (n.d.). Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles.

- (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies.

- MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.

- (n.d.). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.

- PMC - NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition.

- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).

- Sci-Hub. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.

- PMC - NIH. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate.

- PMC - NIH. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- ResearchGate. (2025). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.

- PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- Thermo Fisher Scientific - US. (n.d.). Stille Cross-Coupling Reaction.

- Chemistry LibreTexts. (2023). Stille Coupling.

- MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.

- JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- SciRP.org. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Core Chemical Identity and Properties of 4-Phenylpyridazine

An In-depth Technical Guide to 4-Phenylpyridazine: Chemical Properties, Structure, and Applications

This technical guide offers a comprehensive overview of 4-phenylpyridazine, a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, providing detailed insights into its chemical properties, structure, synthesis, and reactivity.

4-Phenylpyridazine is a chemical compound with the molecular formula C₁₀H₈N₂. It consists of a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group at the 4-position. This unique structure imparts a range of interesting chemical and physical properties.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 108-110 °C |

| Boiling Point | 329.7 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Molecular Structure and Spectroscopic Data

The molecular structure of 4-phenylpyridazine has been elucidated through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-phenylpyridazine typically shows characteristic signals for the protons on both the pyridazine and phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Mass Spectrometry: The mass spectrum of 4-phenylpyridazine shows a molecular ion peak (M+) at m/z = 156, corresponding to its molecular weight.

The planarity of the pyridazine and phenyl rings allows for potential π-π stacking interactions, which can be significant in biological contexts and in the solid-state packing of the molecule.

Caption: 2D structure of 4-phenylpyridazine.

Synthesis and Reactivity

Synthetic Methodologies

One of the common methods for synthesizing 4-phenylpyridazine is through a Suzuki coupling reaction. This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between a pyridazine derivative and a phenylboronic acid derivative.

Exemplary Suzuki Coupling Protocol:

-

Reactants: 4-Chloropyridazine and phenylboronic acid are used as the coupling partners.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential for the reaction.

-

Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is required to activate the boronic acid.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is used.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure completion.

-

Work-up and Purification: After the reaction is complete, the product is extracted and purified, commonly by column chromatography.

Caption: Workflow for the synthesis of 4-phenylpyridazine via Suzuki coupling.

Chemical Reactivity

The 4-phenylpyridazine molecule exhibits reactivity at both the pyridazine and phenyl rings.

-

Pyridazine Ring: The nitrogen atoms in the pyridazine ring are nucleophilic and can be alkylated or oxidized. The ring can also undergo nucleophilic aromatic substitution reactions under certain conditions.

-

Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The pyridazinyl substituent influences the regioselectivity of these reactions.

Applications in Drug Development

The 4-phenylpyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding and other non-covalent interactions make it a valuable building block in drug design.

Derivatives of 4-phenylpyridazine have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: Some 4-phenylpyridazine derivatives have shown promise as inhibitors of protein kinases, which are key targets in cancer therapy.

-

Anti-inflammatory agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

-

Antiviral and antimicrobial agents: Research has explored the potential of 4-phenylpyridazine derivatives in combating infectious diseases.

Caption: Therapeutic applications of the 4-phenylpyridazine scaffold.

References

An In-depth Technical Guide to 4-Phenylpyridazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-phenylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for its practical use in a research and development setting.

Core Compound Identification and Physicochemical Properties

4-Phenylpyridazine is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a phenyl group at the 4-position. Its unique electronic properties, arising from the adjacent nitrogen atoms in the pyridazine core, make it a valuable scaffold in drug discovery and an interesting building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 92184-43-5 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 86-86.5 °C | [2] |

| Boiling Point | 349.6 ± 21.0 °C (Predicted) | [2] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.77 ± 0.10 (Predicted) | [3] |

| SMILES | C1=CC=C(C=C1)C2=CN=NC=C2 | [1] |

Synthesis of 4-Phenylpyridazine

The construction of the 4-phenylpyridazine scaffold can be achieved through several synthetic strategies. The most common and versatile approach involves the functionalization of a pre-existing pyridazine ring, often via palladium-catalyzed cross-coupling reactions.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of 4-phenylpyridazine synthesis, this reaction typically involves the coupling of a halogenated pyridazine (e.g., 4-chloropyridazine or 4-bromopyridazine) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[4][5]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 4-phenylpyridazine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[6]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment, which is crucial for preventing catalyst degradation.[6]

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.[6]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[6]

-

Work-up: Upon completion, cool the mixture to room temperature and dilute it with a suitable organic solvent such as ethyl acetate.

-

Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 4-phenylpyridazine.[6]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is essential to maintain its catalytic activity throughout the reaction.

-

Base: The base is required for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5]

-

Solvent System: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

Spectroscopic Characterization

The structural elucidation of 4-phenylpyridazine relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridazine rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl and pyridazine rings. The chemical shifts are indicative of the electronic environment of each carbon atom. A study by K-J. Hwang provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁵N NMR spectra of various pyridazine derivatives, which can serve as a reference for spectral interpretation.[3]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chemical Reactivity and Synthetic Utility

The pyridazine ring in 4-phenylpyridazine is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic nature governs its reactivity.

-

Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by the ring nitrogens.

-

Diels-Alder Reactions: Pyridazines can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyridazine acts as the diene.[7]

-

N-Functionalization: The lone pairs of electrons on the nitrogen atoms can be functionalized, for example, through alkylation or oxidation, to generate a variety of derivatives.

Applications in Research and Drug Development

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7]

-

Pharmacophore: The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, which are crucial for drug-target interactions.[8]

-

Bioisostere: The pyridazine ring can serve as a bioisostere for other aromatic rings, such as a phenyl ring, offering a means to modulate a compound's physicochemical properties, like solubility and metabolic stability, while retaining biological activity.[8]

-

Drug Candidates: Several drug candidates containing the pyridazine moiety have entered clinical development, highlighting the importance of this heterocycle in modern drug discovery.[8][9] For instance, pyridazine derivatives have been investigated for their potential as antibacterial, antifungal, and antimycobacterial agents.[10][11]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-phenylpyridazine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

This guide provides a foundational understanding of 4-phenylpyridazine for researchers and professionals in the field. The provided synthesis protocol and discussion of its properties and applications should serve as a valuable resource for its effective utilization in the laboratory.

References

-

Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.

-

Hwang, K.-J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

- Gulea, M., & De Kimpe, N. (2010).

-

MDPI. (2018). An Efficient Synthesis and Reactions of Novel Indol-ylpyridazinone Derivatives with Expected Biological Activity. Molecules, 23(7), 1563. [Link]

-

National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 67(7), 715-719.

-

Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

-

Karaca, G., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(7), 1563.

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4-phenylpyridine crystals

An In-Depth Technical Guide to the Physical Properties of 4-Phenylpyridine Crystals

Introduction

4-Phenylpyridine is an aromatic heterocyclic organic compound with the chemical formula C₁₁H₉N. It consists of a pyridine ring substituted with a phenyl group at the 4-position. This molecular scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in medicinal chemistry, materials science, and as a fundamental building block in organic synthesis. The pyridine nitrogen atom provides a site for hydrogen bonding and coordination to metal centers, while the biphenyl-like structure allows for π-stacking interactions, making its solid-state behavior critical to its application.

Understanding the physical properties of 4-phenylpyridine in its crystalline form is paramount for controlling its behavior in various applications. Crystal structure dictates key parameters such as solubility, dissolution rate, stability, and hygroscopicity, which are critical quality attributes in the pharmaceutical industry. This guide provides a comprehensive overview of the core , details authoritative methods for their characterization, and explains the scientific rationale behind these experimental choices.

Core Physicochemical Properties

The fundamental physical and chemical properties of 4-phenylpyridine are summarized below. These values represent the foundational data upon which further solid-state characterization is built.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉N | [1] |

| Molecular Weight | 155.20 g/mol | [1] |

| Appearance | Light brown or white to yellow crystalline solid | [2][3] |

| Melting Point | 77 - 78 °C | [4] |

| Boiling Point | ~281 °C @ 760 mmHg | [4] |

| Water Solubility | 441.7 mg/L @ 25 °C (Estimated) | [4] |

| Solubility (Qualitative) | Soluble in chloroform, methanol, and ether; limited in water. | [3] |

Crystallography and Solid-State Structure

The precise arrangement of molecules in the crystal lattice is the most definitive characteristic of a solid-state form. For 4-phenylpyridine, a single crystalline form has been definitively characterized via single-crystal X-ray diffraction.

Crystal System and Unit Cell Parameters

The crystal structure of 4-phenylpyridine was determined by Clegg and Wallwork in 1982. The analysis was performed at a temperature of 120 K to reduce thermal motion and obtain more precise atomic positions. The key crystallographic data are presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.083(3) Å |

| b | 5.867(2) Å |

| c | 13.513(4) Å |

| β | 109.23(2)° |

| Volume | 829.4 ų |

| Z (Molecules per unit cell) | 4 |

Source: Clegg, W., & Wallwork, S. C. (1982). Acta Crystallographica Section B, 38(5), 1646-1648.

Molecular Conformation and Packing

In the crystalline state, the 4-phenylpyridine molecule is nearly planar. The dihedral angle between the planes of the phenyl and pyridine rings is approximately 8.1°. This slight twist is a result of balancing the steric hindrance between ortho-hydrogen atoms on the two rings and the electronic effects that favor planarity for extended π-conjugation.

The crystal packing is primarily governed by van der Waals forces. There are no classical hydrogen bonds present, as 4-phenylpyridine is a hydrogen bond acceptor but not a donor. The molecules arrange in a herringbone-like pattern, which is common for aromatic compounds, optimizing close packing and maximizing attractive intermolecular forces.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. To date, only the single monoclinic form of 4-phenylpyridine described above has been reported and characterized by single-crystal X-ray diffraction in peer-reviewed literature. While some databases allude to the possibility of solid-to-solid transitions, there is no definitive experimental evidence for other polymorphs of pure 4-phenylpyridine. However, derivatives of 4-phenylpyridine have been shown to exhibit polymorphism, suggesting that screening for alternate forms under various crystallization conditions is a prudent step in comprehensive solid-state characterization.

Thermal Properties and Stability

Thermal analysis is crucial for determining the stability, melting behavior, and potential phase transitions of a crystalline material.

Expected Thermal Behavior

Based on its reported melting point of 77-78 °C, a Differential Scanning Calorimetry (DSC) thermogram of 4-phenylpyridine is expected to show a sharp endotherm corresponding to this melting transition. The absence of other thermal events prior to melting would indicate the lack of solvent in the crystal lattice (i.e., it is not a solvate or hydrate) and the absence of any solid-solid phase transitions upon heating. Thermogravimetric Analysis (TGA) would be expected to show no mass loss until the temperature approaches the boiling point, indicating the material is thermally stable and not decomposing at or near its melting point.

Experimental Protocol: Thermal Analysis by DSC and TGA

To validate the thermal behavior and purity of a crystalline 4-phenylpyridine sample, the following protocol is a self-validating system.

Objective: To determine the melting point, enthalpy of fusion, and thermal stability of 4-phenylpyridine crystals.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of 4-phenylpyridine crystals into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any sublimation or evaporation during the analysis.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

For TGA, weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the melting point, e.g., 120 °C.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to provide a stable atmosphere.

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 300 °C) at a controlled rate of 10 °C/min.

-

Maintain a constant inert nitrogen purge.

-

Record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

DSC: The onset temperature of the sharp endothermic peak is taken as the melting point. The integrated area of this peak provides the enthalpy of fusion (ΔHfus). The sharpness of the peak is an indicator of purity.

-

TGA: The TGA curve should show a stable baseline with no significant mass loss until high temperatures. The temperature at which significant mass loss begins is the onset of decomposition or boiling.

-

Solubility Characteristics

Solubility is a critical property for reaction setup, purification (crystallization), and, in pharmaceutical contexts, bioavailability.

Principles of Solvent Selection

The "like dissolves like" principle is the guiding tenet for solubility. 4-Phenylpyridine has a moderately polar pyridine ring and a nonpolar phenyl ring, giving it a mixed polarity.

-

Good Solvents: It is expected to be soluble in moderately polar to polar aprotic solvents (e.g., chloroform, dichloromethane) and polar protic solvents (e.g., methanol, ethanol) where it can accept hydrogen bonds.

-

Poor Solvents (for Crystallization): It should have low solubility in nonpolar solvents (e.g., hexanes, light petroleum) at room temperature, but increased solubility at elevated temperatures, making these ideal anti-solvents or single-solvent systems for recrystallization.

Experimental Protocol: Isothermal Solubility Determination

Objective: To quantitatively determine the solubility of 4-phenylpyridine in a given solvent at a specific temperature.

Methodology:

-

System Preparation: Add an excess amount of 4-phenylpyridine crystals to a known volume of the chosen solvent (e.g., 10 mL of methanol) in a sealed vial. The presence of undissolved solids is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirring plate in a temperature-controlled bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent.

-

Determine the concentration of 4-phenylpyridine in the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Experimental Methodologies for Crystal Preparation and Analysis

Synthesis via Suzuki-Miyaura Coupling

A common and reliable method for synthesizing 4-phenylpyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol: Single Crystal Growth by Slow Evaporation

This protocol is based on the method used to generate the crystals for the definitive structure determination.

Objective: To grow single crystals of 4-phenylpyridine suitable for SCXRD.

Methodology:

-

Solvent Selection: Choose a solvent in which 4-phenylpyridine is sparingly to moderately soluble at room temperature, such as light petroleum (boiling point range 40-60 °C) or a mixture of hexane and ethyl acetate.

-

Dissolution: Prepare a nearly saturated solution of 4-phenylpyridine in the chosen solvent at room temperature. Gently warm the solution if necessary to dissolve the solid completely, but avoid excessive heat.

-

Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals should begin to form.

-

Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor with tweezers or by decanting the solvent.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic structure of a 4-phenylpyridine crystal.

Methodology:

-

Crystal Selection and Mounting:

-

Under a microscope, select a high-quality single crystal that is free of cracks and defects.

-

Mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of oil or grease.

-

Mount the fiber onto a goniometer head.

-

-

Data Collection:

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100-120 K) using a nitrogen or helium cryostream. This is a critical step to minimize thermal vibration and protect the crystal from radiation damage.

-

An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, exposing each rotation to the X-ray beam and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

The collected data (a set of reflections with corresponding intensities) is processed and corrected for various experimental factors.

-

The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model (atomic positions, thermal parameters) is refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

References

-

Clegg, W., & Wallwork, S. C. (1982). The crystal structure of 4-phenylpyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1646-1648. [Link]

-

PubChem. (n.d.). 4-Phenylpyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (2023). 4-Phenylpyridine. HMDB. Retrieved January 21, 2026, from [Link]

Sources

The Therapeutic Potential of 4-Phenylpyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 4-phenylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential across various disease areas. This technical guide provides an in-depth analysis of the core attributes of 4-phenylpyridazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the exploration of this promising class of compounds. We will delve into the key therapeutic applications, elucidate the underlying mechanisms of action, provide detailed experimental protocols for synthesis and biological evaluation, and offer insights into the critical structure-activity relationships that govern their efficacy. This guide is designed to empower researchers to rationally design and develop novel 4-phenylpyridazine-based therapeutics with enhanced potency and selectivity.

The Therapeutic Landscape of 4-Phenylpyridazine Derivatives

The inherent structural features of the 4-phenylpyridazine core, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it a versatile scaffold for interacting with a wide array of biological targets.[1] This has led to the discovery of derivatives with significant activity in several key therapeutic areas.

Oncology: A Primary Focus

A substantial body of research has highlighted the potential of 4-phenylpyridazine derivatives as anticancer agents.[2] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many 4-phenylpyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Notably, they have shown inhibitory activity against:

-

PARP-1 Inhibition: Certain derivatives have demonstrated the ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. This is a particularly promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

Induction of Apoptosis: A hallmark of many effective cancer therapies, the induction of programmed cell death (apoptosis) has been observed with several 4-phenylpyridazine compounds.[4]

Anti-inflammatory Activity

The modulation of inflammatory pathways is another significant therapeutic avenue for 4-phenylpyridazine derivatives.[6] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like phosphodiesterase 4 (PDE4), which plays a key role in regulating the inflammatory response.[7][8]

Neuroprotective Potential

Emerging research suggests that 4-phenylpyridazine derivatives may hold promise for the treatment of neurodegenerative diseases. Some compounds have demonstrated anti-anoxic activity, suggesting a potential role in protecting neurons from hypoxic damage.[9]

Other Therapeutic Applications

The versatility of the 4-phenylpyridazine scaffold extends to other areas, including:

-

Antiviral Activity: Particularly against Hepatitis A Virus (HAV).[10]

-

Cardiotonic Effects: Some derivatives have shown potential in modulating cardiac function.

-

Central Nervous System (CNS) Activity: Including anticonvulsant properties.[11]

Core Synthetic Strategies

The synthesis of 4-phenylpyridazine derivatives is typically achieved through well-established heterocyclic chemistry reactions. The following provides a general overview of a common synthetic route to a key intermediate, 4-phenyl-3(2H)-pyridazinone, from which a variety of derivatives can be accessed.

General Synthesis of 4-Phenyl-6-substituted-pyridazin-3(2H)-one

A common and versatile method for the synthesis of the 4-phenyl-pyridazin-3(2H)-one core involves the condensation of a β-aroylpropionic acid with hydrazine hydrate.[12] Subsequent modifications can be made to the pyridazinone ring to introduce various substituents.

Protocol 1: Synthesis of 6-(substituted-phenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a general procedure for the synthesis of 6-aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones, which are key intermediates for further derivatization.

Materials:

-

Substituted β-aroylpropionic acid

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the pH is adjusted to ~7 with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[12]

Diagram 1: General Synthetic Scheme

Caption: Synthetic workflow for 6-aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones.

Key Biological Evaluation Protocols

To assess the therapeutic potential of novel 4-phenylpyridazine derivatives, a series of robust and validated in vitro assays are essential. The following protocols are fundamental for characterizing their anticancer activity.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of compounds against specific kinase targets.

Protocol 2: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Kinase of interest (e.g., EGFR)

-

Kinase substrate peptide

-

ATP

-

Test compound (4-phenylpyridazine derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a multi-well plate, add the test compound or DMSO (vehicle control) to each well.

-

Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

Diagram 2: Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Apoptosis Detection by Flow Cytometry

The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for quantifying apoptosis.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test compound (4-phenylpyridazine derivative)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.[15]

-

Diagram 3: Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway induced by a 4-phenylpyridazine derivative.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 4-phenylpyridazine derivatives and their biological activity is paramount for rational drug design.

Table 1: Key Structure-Activity Relationships for 4-Phenylpyridazine Derivatives as Kinase Inhibitors

| Position of Substitution | Structural Modification | Impact on Activity | Rationale |

| Phenyl Ring (C4) | Introduction of electron-withdrawing groups (e.g., halogens) | Often increases potency | Enhances binding interactions within the ATP-binding pocket of the kinase.[5] |

| Introduction of bulky substituents | Can either increase or decrease activity | Dependent on the specific topology of the kinase active site. | |

| Pyridazine Ring (C6) | Substitution with various aryl or heteroaryl groups | Modulates potency and selectivity | Allows for exploration of different binding pockets and can influence pharmacokinetic properties. |

| Introduction of solubilizing groups | Improves aqueous solubility | Can enhance bioavailability and suitability for in vivo studies.[5] | |

| Pyridazine Ring (N2) | Substitution with alkyl or aryl groups | Can influence metabolic stability and cell permeability | Important for optimizing drug-like properties. |

Diagram 4: SAR of 4-Phenylpyridazine Derivatives

Caption: Key regions for structural modification on the 4-phenylpyridazine scaffold.

Future Directions and Conclusion

The 4-phenylpyridazine scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has laid a strong foundation for future optimization and preclinical development. Further exploration of their potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases, is also warranted.

For drug development professionals, the key to unlocking the full potential of this scaffold lies in a multi-pronged approach:

-

Rational Drug Design: Leveraging SAR data and computational modeling to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of Novel Targets: Expanding the scope of biological screening to identify new therapeutic applications.

-

Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical testing and, ultimately, into clinical trials.

This technical guide provides a solid framework for researchers to build upon. By applying the principles and protocols outlined herein, the scientific community can continue to advance the development of 4-phenylpyridazine derivatives into clinically effective medicines.

References

- Abdel-rahman, A. A., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 28(22), 115745.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1952.[15]

- Flefel, E. M., et al. (2017).

- Görlitzer, K., et al. (1995). Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity. Archiv der Pharmazie, 328(5), 425-432.

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][14]

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link][16]

- IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Leclerc, G., & Wermuth, C. G. (1970). Dérivés de la pyridazine à intérêt thérapeutique. X. Synthèses nouvelles à partir de la méthyl-4 phényl-6 pyridazone-3. Bulletin de la Société Chimique de France, (5), 1752-1756.

-

Thyes, M., et al. (1983). 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system. Google Patents. EP0072299B1.[17]

-

Thyes, M., et al. (1983). 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system. Google Patents. EP0072299A2.[18]

-

Thyes, M., et al. (1985). Derivatives of 4-methyl 6-phenyl pyridazine active on the central nervous system. Google Patents. US4514397A.[19]

-

Flefel, E. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148.[10]

-

Kmonicek, V., et al. (1989). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Collection of Czechoslovak Chemical Communications, 54(7), 1948-1958.[11]

-

Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3937-3946.[5]

- Asif, M. (2014). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 61-75.

- Witherington, J., et al. (2003). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. Journal of Medicinal Chemistry, 46(1), 27-38.

-

Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 572-581.[7]

-

Maccarinelli, F., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(6), 785-798.[20]

-

Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128.[12]

-

Sharaky, M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.[6]

-

Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.[21]

-

Mehta, D., et al. (2017). Recent Advances in Anti-inflammatory agents as Pyridazinone derivatives. Journal of Catalysis & Chemical Engineering, 1(1).[22]

-

Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 572-581.[8]

-

de Oliveira, R., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 133-139.[23]

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.[24]

-

De Lombaerde, S., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(23), 7181.[25]

-

Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-18.[26]

-

Liang, M., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.[27]

-

Van der Veken, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28-44.[28]

-

Wróbel, D., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Pharmaceuticals, 15(7), 808.[29]

-

Chen, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.[30]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. benchchem.com [benchchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

- 17. EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]

- 18. EP0072299A2 - 4-Methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]

- 19. US4514397A - Derivatives of 4-methyl 6-phenyl pyridazine active on the central nervous system - Google Patents [patents.google.com]

- 20. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

The Phenylpyridazine Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide

Introduction: The Emergence of a Versatile Heterocycle

The story of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, begins in the late 19th century. In the course of his seminal work on the Fischer indole synthesis, Emil Fischer was the first to prepare a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] However, it was the subsequent exploration of its derivatives, particularly the phenylpyridazines, that unveiled a scaffold of remarkable versatility and therapeutic potential. Initially, pyridazines were considered rare in nature, a fact attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[1] Despite their limited natural abundance, the pyridazine core has become a popular pharmacophore in medicinal chemistry, finding application in herbicides and a range of pharmaceuticals.[1] This guide provides a comprehensive overview of the discovery, history, and evolving applications of phenylpyridazine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the chronological evolution of synthetic strategies, explore the intricate structure-activity relationships that govern their biological effects, and examine their impact on key signaling pathways, culminating in a look at marketed drugs that feature this privileged core.

A Journey Through Time: The Evolving Synthesis of the Phenylpyridazine Nucleus

The synthesis of the pyridazine ring has evolved significantly since its initial discovery. The early methods laid the groundwork for more sophisticated and efficient strategies that are now commonplace in medicinal chemistry laboratories.

Foundational Syntheses: The 1,4-Dicarbonyl Condensation

The most classical and enduring method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1] This approach offers a straightforward route to dihydropyridazines, which can then be oxidized to the aromatic pyridazine.

The reaction proceeds through the initial formation of a dihydrazone, followed by an intramolecular cyclization and subsequent dehydration. The choice of oxidizing agent for the aromatization of the dihydropyridazine intermediate is crucial, with reagents like chromium trioxide in acetic acid being historically employed.[2]

Reaction Mechanism: Pyridazine Synthesis from 1,4-Diketone and Hydrazine

Caption: Phenylpyridazines can inhibit key kinases in the MAPK/ERK and PI3K/Akt pathways.

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. [3]Phenylpyridazine derivatives have shown promise as anti-neuroinflammatory agents by targeting signaling pathways in microglia and astrocytes, the primary immune cells of the central nervous system. [4] A notable example is a 3-amino-6-phenylpyridazine derivative that selectively blocks the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) by activated glial cells. [4]This is achieved through the inhibition of upstream signaling kinases that regulate the expression of inflammatory genes.

From Bench to Bedside: Phenylpyridazine-Based Drugs

The therapeutic potential of the phenylpyridazine scaffold is underscored by the number of drugs that have reached the market.

Minaprine: An Early Antidepressant

Minaprine, an amino-phenylpyridazine derivative, was introduced in France in the 1970s as an antidepressant. [5][6]It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and also inhibits the reuptake of serotonin and dopamine. [5]Although it showed efficacy, it was later withdrawn from the market due to the risk of convulsions. [6]The development of minaprine, however, highlighted the potential of the phenylpyridazine core for CNS-acting drugs.

Relugolix: A Modern GnRH Receptor Antagonist

Relugolix (Orgovyx) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. [7][8][9]It is used in the treatment of advanced prostate cancer.

-

Mechanism of Action: Relugolix competitively binds to GnRH receptors in the pituitary gland, thereby blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [7][10]This leads to a rapid and profound suppression of testosterone production in men, which is crucial for slowing the growth of hormone-sensitive prostate cancer. [7][8]

Deucravacitinib: A First-in-Class TYK2 Inhibitor

Deucravacitinib (Sotyktu) is a recently approved oral medication for the treatment of moderate-to-severe plaque psoriasis. [11]It is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. [12][13]

-